molecular formula C10H9NO2S B187418 3-Benzyl-1,3-thiazolidine-2,4-dione CAS No. 37868-80-7

3-Benzyl-1,3-thiazolidine-2,4-dione

Cat. No.: B187418
CAS No.: 37868-80-7
M. Wt: 207.25 g/mol
InChI Key: JIMXJAFZPUUCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse pharmacological properties, including antimicrobial, antioxidant, and hypoglycemic activities .

Mechanism of Action

Target of Action

The primary targets of 3-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity . Mur ligases are key enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases, which disrupts the synthesis of bacterial cell walls and inhibits bacterial growth .

Biochemical Pathways

The activation of PPAR-γ by this compound leads to enhanced transcription of genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and reduced hyperglycemia, making it effective against diabetes . The inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .

Result of Action

The activation of PPAR-γ by this compound results in improved insulin sensitivity and reduced hyperglycemia, making it potentially useful in the treatment of diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to the death of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action by affecting its absorption or distribution .

Biochemical Analysis

Biochemical Properties

The 3-Benzyl-1,3-thiazolidine-2,4-dione exhibits a wide range of biological activities . It has been found to interact with various enzymes and proteins, contributing to its biochemical properties . For instance, it has been associated with the peroxisome proliferator-activated receptor- γ (PPAR- γ), a major class of insulin sensitizers .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the PPAR- γ, which exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level . It binds to the PPAR- γ, thereby promoting the targeted gene expression . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available and require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione typically involves the reaction of benzyl bromide with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ green chemistry principles to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, improving yield and reducing the need for hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .

Scientific Research Applications

3-Benzyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Known for its role in antidiabetic drugs like pioglitazone.

    Rhodanine: Another thiazolidine derivative with antimicrobial properties.

    Pseudothiohydantoin: Exhibits similar pharmacological activities.

Uniqueness: 3-Benzyl-1,3-thiazolidine-2,4-dione stands out due to its benzyl group, which enhances its lipophilicity and biological activity compared to other thiazolidine derivatives .

Properties

IUPAC Name

3-benzyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXJAFZPUUCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383083
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37868-80-7
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.